
4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as Prazosin, which is a medication used to treat high blood pressure and post-traumatic stress disorder. Prazosin is also used in scientific research for its potential therapeutic effects on various medical conditions.
作用機序
Prazosin works by blocking the alpha-1 adrenergic receptors in the body. These receptors are responsible for the constriction of blood vessels, which can lead to high blood pressure. By blocking these receptors, Prazosin causes the blood vessels to dilate, which leads to a decrease in blood pressure. Prazosin also has an effect on the central nervous system, where it is thought to reduce the symptoms of PTSD by blocking the release of norepinephrine.
Biochemical and Physiological Effects:
Prazosin has a number of biochemical and physiological effects on the body. It has been found to reduce blood pressure by dilating blood vessels, which can help to prevent heart attacks and strokes. Prazosin also has an effect on the central nervous system, where it is thought to reduce the symptoms of PTSD by blocking the release of norepinephrine. In addition, Prazosin has been found to have an anti-cancer effect on prostate cancer cells.
実験室実験の利点と制限
Prazosin has a number of advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Prazosin is also well-tolerated in humans, which makes it a safe option for clinical trials. However, there are also limitations to using Prazosin in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain therapeutic levels in the body. In addition, Prazosin has a narrow therapeutic window, which means that it can be toxic at higher doses.
将来の方向性
There are a number of future directions for research on Prazosin. One area of research is the use of Prazosin in the treatment of PTSD. While Prazosin has been found to be effective in reducing the symptoms of PTSD, more research is needed to determine the optimal dose and duration of treatment. Another area of research is the use of Prazosin in the treatment of prostate cancer. While Prazosin has been found to have an anti-cancer effect on prostate cancer cells, more research is needed to determine its potential as a cancer treatment. Finally, more research is needed to determine the safety and efficacy of Prazosin in other medical conditions, such as hypertension and heart failure.
Conclusion:
In conclusion, Prazosin is a chemical compound that has a number of potential therapeutic effects on various medical conditions. It is readily available and relatively inexpensive, making it an attractive option for researchers. Prazosin works by blocking the alpha-1 adrenergic receptors in the body, which leads to a decrease in blood pressure and a reduction in the symptoms of PTSD. While Prazosin has a number of advantages for lab experiments, there are also limitations to its use. Future research is needed to determine the optimal dose and duration of treatment for Prazosin, as well as its potential as a cancer treatment and in other medical conditions.
合成法
Prazosin can be synthesized through a multistep process that involves the reaction of 4-chlorobenzenesulfonamide with 1-(4-methylpiperidin-1-yl)ethanone in the presence of a base to give 4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)benzenesulfonamide. The resulting compound is then treated with propylamine to yield 4-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-N-propylbenzenesulfonamide, which is the final product.
科学的研究の応用
Prazosin has been extensively studied for its potential therapeutic effects on various medical conditions. It has been found to have a beneficial effect on post-traumatic stress disorder (PTSD), anxiety, depression, and other psychiatric disorders. Prazosin has also been studied for its potential use in the treatment of prostate cancer, hypertension, and heart failure.
特性
IUPAC Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-10-18-24(21,22)16-6-4-15(5-7-16)23-13-17(20)19-11-8-14(2)9-12-19/h4-7,14,18H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCWCMYTDCCEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-N-propylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)
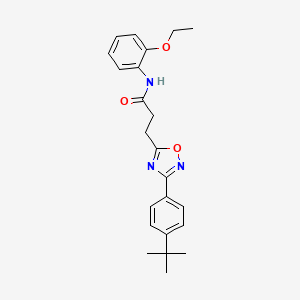
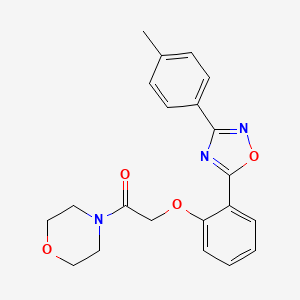
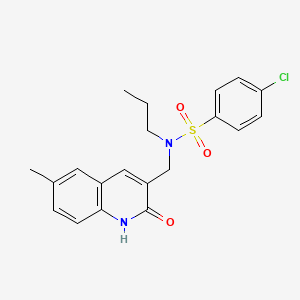
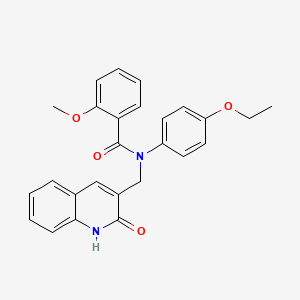
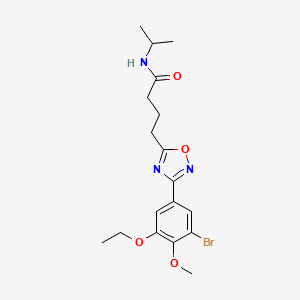
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)


![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
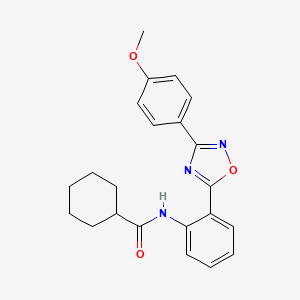
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)

